molecular formula C16H20N2O4S2 B3826640 N-[2-[benzenesulfonyl(methyl)amino]ethyl]-N-methylbenzenesulfonamide CAS No. 60395-33-7

N-[2-[benzenesulfonyl(methyl)amino]ethyl]-N-methylbenzenesulfonamide

Cat. No.: B3826640
CAS No.: 60395-33-7
M. Wt: 368.5 g/mol
InChI Key: VBCPWAQMSPDYEG-UHFFFAOYSA-N
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Description

N-[2-[Benzenesulfonyl(methyl)amino]ethyl]-N-methylbenzenesulfonamide is a bis-sulfonamide compound characterized by two benzenesulfonyl groups linked via a methylaminoethyl backbone.

The compound’s biological relevance is inferred from structural parallels to other sulfonamides, which are known for antimicrobial, antitumor, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[2-[benzenesulfonyl(methyl)amino]ethyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-17(23(19,20)15-9-5-3-6-10-15)13-14-18(2)24(21,22)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCPWAQMSPDYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308102
Record name N-[2-[benzenesulfonyl(methyl)amino]ethyl]-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60395-33-7
Record name NSC202176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-[benzenesulfonyl(methyl)amino]ethyl]-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[benzenesulfonyl(methyl)amino]ethyl]-N-methylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-methyl-ethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[benzenesulfonyl(methyl)amino]ethyl]-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-[benzenesulfonyl(methyl)amino]ethyl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the pH balance within cancer cells, leading to their apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[2-[benzenesulfonyl(methyl)amino]ethyl]-N-methylbenzenesulfonamide and related sulfonamide derivatives:

Compound Name Substituents/Backbone Molecular Weight (g/mol) Key Properties/Applications References
This compound Methylaminoethyl linker, dual benzenesulfonyl groups ~388 (estimated) High polarity, potential enzyme inhibition Inferred
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl group, 2-methoxyphenyl substituent Not reported Structural studies, biological activity screening
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide Benzyl group, 2-methoxyphenyl substituent Not reported Biologically active sulfonamide derivative
N-{2-[(Phenylsulfonyl)amino]phenyl}benzenesulfonamide Phenylurea-linked bis-sulfonamide 388.46 High thermal stability, synthetic intermediate
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylaminomethylene]benzenesulfonamide Benzimidazolyl ring, dimethylaminomethylene group Not reported Crystal structure resolved, potential ligand

Structural and Functional Analysis:

  • Backbone Flexibility: The target compound’s methylaminoethyl linker allows greater conformational flexibility compared to rigid analogs like 2-(1H-benzimidazol-2-yl) derivatives . This flexibility may influence binding affinity in enzyme interactions.
  • Biological Activity: While N-ethyl and N-benzyl analogs are noted for antimicrobial properties , the target compound’s dual sulfonamide motif may favor inhibition of carbonic anhydrase or other metalloenzymes, a common trait of bis-sulfonamides .
  • Thermal Stability: The presence of two aromatic sulfonamide groups likely increases thermal stability compared to mono-sulfonamides, as seen in N-{2-[(phenylsulfonyl)amino]phenyl}benzenesulfonamide .

Limitations of Available Data:

The evidence lacks direct experimental data (e.g., crystallographic, spectroscopic, or pharmacological) for the target compound. Comparisons are extrapolated from structurally related sulfonamides, and further studies are required to validate inferred properties.

Notes:

  • Comparisons are based on analogous structures.
  • For authoritative validation, consult additional sources such as experimental crystallographic data or pharmacological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[benzenesulfonyl(methyl)amino]ethyl]-N-methylbenzenesulfonamide
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